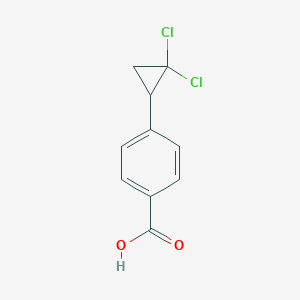

4-(2,2-dichlorocyclopropyl)benzoic acid

Description

The exact mass of the compound this compound is 229.9901349 g/mol and the complexity rating of the compound is 245. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2,2-dichlorocyclopropyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O2/c11-10(12)5-8(10)6-1-3-7(4-2-6)9(13)14/h1-4,8H,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFQPTMMFJKPDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Cl)Cl)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101280656 | |

| Record name | 4-(2,2-Dichlorocyclopropyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101280656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3761-93-1 | |

| Record name | 4-(2,2-Dichlorocyclopropyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3761-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,2-Dichlorocyclopropyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101280656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,2-dichlorocyclopropyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(2,2-Dichlorocyclopropyl)benzoic Acid: Structural Profiling, Synthetic Methodologies, and Application in Advanced Therapeutics

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical design, the incorporation of conformationally restricted, halogenated motifs is a proven strategy for optimizing pharmacokinetic and pharmacodynamic profiles. 4-(2,2-Dichlorocyclopropyl)benzoic acid (CAS: 3761-93-1)[1] serves as a highly versatile molecular building block in this domain. This technical whitepaper dissects the physicochemical properties, mechanistic synthesis, and advanced applications of this compound, providing a self-validating framework for researchers and drug development professionals.

Chemical Identity and Structural Properties

The architecture of this compound combines a reactive carboxylic acid handle with a highly lipophilic, sterically demanding gem-dichlorocyclopropyl group[2]. This unique combination allows it to act as an advanced intermediate for synthesizing complex amides and esters.

Quantitative Data Summary

Table 1 summarizes the core physicochemical and identifying metrics of the compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Registry Number | 3761-93-1[1][3] |

| PubChem CID | 2967031[2] |

| Molecular Formula | C₁₀H₈Cl₂O₂[2] |

| Molecular Weight | 231.08 g/mol [1] |

| Predicted Monoisotopic Mass | 229.99013 Da[2] |

| SMILES String | C1C(C1(Cl)Cl)C2=CC=C(C=C2)C(=O)O[2] |

Structural-Functional Relationship (Pharmacophore Mapping)

To understand why this building block is favored in target-oriented synthesis, we must analyze its distinct structural zones.

Pharmacophore mapping and functional group utility of the compound.

Mechanistic Synthesis and Experimental Protocol

The most efficient synthetic route to this compound relies on a Phase-Transfer Catalyzed (PTC) [2+1] Cycloaddition of dichlorocarbene to a styrene derivative (e.g., methyl 4-vinylbenzoate), followed by ester hydrolysis.

Rationale and Causality in Experimental Design

Generating dichlorocarbene (:CCl₂) requires a strong base (like NaOH) to deprotonate chloroform. However, :CCl₂ is highly electrophilic and will rapidly hydrolyze in an aqueous environment. Causality: By employing a biphasic system (CHCl₃ / 50% aq. NaOH) combined with a phase-transfer catalyst like Tetrabutylammonium bromide (TBAB), the hydroxide ion is shuttled into the organic phase. This allows the localized generation of the carbene directly adjacent to the lipophilic alkene, maximizing the cycloaddition rate while shielding the reactive intermediate from the bulk aqueous phase.

Step-by-Step Methodology (Self-Validating Workflow)

Step 1: Biphasic Carbene Generation & Cycloaddition

-

Action: Dissolve methyl 4-vinylbenzoate (1.0 eq) and TBAB (0.05 eq) in an excess of chloroform (CHCl₃). Cool the mixture to 0–5 °C using an ice bath.

-

Action: Add 50% w/w aqueous NaOH (5.0 eq) dropwise under vigorous mechanical stirring.

-

Causality: Vigorous stirring is critical to maximize the interfacial surface area between the aqueous and organic phases. The strict 0–5 °C temperature control prevents runaway exothermic decomposition of the carbene and suppresses the polymerization of the vinyl starting material.

-

Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 9:1). The system validates completion when the UV-active starting material spot is fully replaced by a slightly less polar spot (the cyclopropanated ester).

Step 2: Ester Hydrolysis

-

Action: Separate the organic layer, concentrate it under reduced pressure, and reconstitute the residue in methanol. Add 2M aqueous NaOH and reflux for 2 hours.

-

Causality: Alkaline hydrolysis cleaves the methyl ester, converting it into a water-soluble sodium carboxylate salt, which allows for easy separation from unreacted organic impurities.

-

Validation Check: The initially cloudy methanolic suspension will become completely transparent, confirming the hydrophobic ester has been fully converted into the soluble salt.

Step 3: Acidification and Isolation

-

Action: Evaporate the methanol, dilute with water, and wash with diethyl ether. Cool the aqueous phase to 0 °C and acidify dropwise with concentrated HCl until pH < 2.

-

Causality: The sudden drop in pH protonates the carboxylate. The resulting free carboxylic acid loses its hydration shell, drastically reducing its aqueous solubility and driving rapid crystallization.

-

Validation Check: A dense white precipitate forms immediately upon reaching pH 2. Filter, wash with cold water, and dry. Purity is validated via ¹H-NMR (confirming the disappearance of the methyl ester singlet at ~3.9 ppm and the presence of cyclopropyl multiplets at ~2.0-3.0 ppm).

Synthetic workflow for this compound via carbene cycloaddition.

Applications in Drug Discovery and Agrochemicals

The gem-dichlorocyclopropyl group is a highly specialized pharmacophore. In agrochemical development, this compound is utilized as a core intermediate for synthesizing 5-(1,2,4-triazole-5-yl) benzoic acid amide derivatives[4]. These derivatives are deployed as potent harmful organism control agents (advanced pesticides and fungicides).

Mechanistic advantages of incorporating this building block:

-

Enhanced Cuticular Penetration: The two chlorine atoms significantly increase the lipophilicity (logP) of the final molecule, enhancing its ability to penetrate hydrophobic barriers such as insect cuticles or fungal cell membranes[4].

-

Metabolic Resistance: Cyclopropanes are generally resistant to oxidative metabolism compared to straight-chain alkyl groups. The addition of geminal halogens further sterically blocks cytochrome P450 enzymes from hydroxylating the ring, extending the biological half-life of the active agent.

-

Receptor Binding Rigidity: The cyclopropyl ring locks the spatial arrangement of the halogens, reducing the entropic penalty upon binding to the target receptor and increasing overall binding affinity.

References

-

[4] Google Patents. "WO2020036134A1 - 5-(1,2,4-triazole-5-yl) benzoic acid amide derivative and harmful organism control agent".

Sources

- 1. 3761-93-1|this compound|BLD Pharm [bldpharm.com]

- 2. PubChemLite - this compound (C10H8Cl2O2) [pubchemlite.lcsb.uni.lu]

- 3. Benzoic acid, 4-(2,2-dichlorocyclopropyl)- | 3761-93-1 [chemicalbook.com]

- 4. WO2020036134A1 - 5-(1,2,4-triazole-5-yl) benzoic acid amide derivative and harmful organism control agent - Google Patents [patents.google.com]

4-(2,2-dichlorocyclopropyl)benzoic acid CAS number and identifiers

The following technical guide provides an in-depth analysis of 4-(2,2-dichlorocyclopropyl)benzoic acid , a specialized organochlorine building block and pharmacophore analog in the fibrate class of lipid-regulating agents.

Chemical Identity & Core Identifiers

This compound is a para-substituted benzoic acid derivative characterized by the presence of a gem-dichlorocyclopropyl moiety.[1] This structural motif is biologically significant due to its metabolic stability and lipophilicity, often serving as a bioisostere for isopropyl or other alkyl groups in drug design (e.g., Ciprofibrate).

| Identifier | Value |

| CAS Registry Number | 3761-93-1 |

| IUPAC Name | This compound |

| Synonyms | p-(gem-Dichlorocyclopropyl)benzoic acid; 4-(2,2-dichloro-cyclopropyl)-benzoic acid |

| Molecular Formula | C₁₀H₈Cl₂O₂ |

| Molecular Weight | 231.07 g/mol |

| InChIKey | YEFQPTMMFJKPDU-UHFFFAOYSA-N |

| SMILES | OC(=O)c1ccc(cc1)C2CC2(Cl)Cl |

| Melting Point | 186–190 °C |

Structural Significance & Pharmacophore Analysis

The 2,2-dichlorocyclopropyl group is a critical pharmacophore in medicinal chemistry. Unlike a simple cyclopropyl or isopropyl group, the gem-dichloro substitution provides two key advantages:

-

Metabolic Blockade : The chlorine atoms prevent cytochrome P450-mediated oxidation at the cyclopropyl ring, extending the half-life of the molecule.

-

Lipophilicity Modulation : The electron-withdrawing nature of the chlorines alters the electronic distribution of the attached phenyl ring, potentially enhancing binding affinity to nuclear receptors like PPARα (Peroxisome Proliferator-Activated Receptor alpha).

This compound serves as a functionalized scaffold for synthesizing novel fibrates or investigating the Structure-Activity Relationship (SAR) of lipid-lowering agents.

Synthesis Methodology: Phase-Transfer Catalysis

The most robust synthesis of this compound involves the Makovsky-Seidman modification of the Simmons-Smith reaction, utilizing phase-transfer catalysis (PTC) to generate dichlorocarbene (:CCl₂) in situ.

Reaction Mechanism

-

Carbene Generation : Chloroform (

) is deprotonated by concentrated sodium hydroxide ( -

Alpha-Elimination : The anion spontaneously loses a chloride ion to form the highly reactive, electron-deficient dichlorocarbene (:CCl₂).

-

Cyclopropanation : The carbene undergoes a [2+1] cycloaddition with the alkene double bond of 4-vinylbenzoic acid (or its ester), forming the cyclopropane ring.

Experimental Protocol

Note: This protocol assumes the use of 4-vinylbenzoic acid methyl ester to prevent salt formation during the reaction, followed by hydrolysis.

Reagents:

-

Substrate: 4-Vinylbenzoic acid methyl ester (1.0 eq)

-

Carbene Source: Chloroform (

, excess) -

Base: 50% Aqueous NaOH

-

Catalyst: Benzyltriethylammonium chloride (TEBA) (0.05 eq)

Step-by-Step Workflow:

-

Setup : In a round-bottom flask equipped with a reflux condenser and vigorous magnetic stirring, dissolve 4-vinylbenzoic acid methyl ester in chloroform.

-

Catalyst Addition : Add the TEBA catalyst.

-

Initiation : Add 50% NaOH dropwise while maintaining the temperature at 0–5 °C (ice bath) to control the exotherm.

-

Reaction : Once addition is complete, allow the mixture to warm to room temperature and stir vigorously for 4–12 hours. The color typically changes from clear to dark orange/brown.

-

Quench & Extraction : Dilute with water and dichloromethane (DCM). Separate the organic layer. Wash with dilute HCl (to neutralize residual base) and brine.

-

Hydrolysis : Dissolve the crude ester in methanol/THF (1:1), add 2M LiOH, and stir at 50 °C for 2 hours to cleave the methyl ester.

-

Isolation : Acidify with 1M HCl to pH 2. The product, This compound , will precipitate as a white solid. Filter and recrystallize from ethanol.

Visualization of Synthesis Pathway

The following diagram illustrates the conversion of 4-vinylbenzoic acid to the final product via the dichlorocarbene intermediate.

Caption: Synthesis of this compound via phase-transfer catalyzed dichlorocarbene addition.

Applications in Drug Discovery

While not a marketed drug itself, this compound is a vital reference standard and intermediate :

-

Fibrate Analog Synthesis : It serves as a precursor for "Ciprofibrate-like" molecules where the ether linkage is replaced by a direct carbon-carbon bond or an amide linkage, potentially altering the pharmacokinetic profile.

-

Metabolic Stability Studies : Used to calibrate analytical methods (HPLC/MS) when detecting metabolites of dichlorocyclopropyl-containing drugs.

-

PPAR Agonism : The acid moiety can mimic the carboxylate headgroup of fatty acids, allowing the molecule to dock into the ligand-binding domain of PPARα.

References

-

Molaid Chemicals . (n.d.). p-(gem-Dichlorcyclopropyl)benzoesaeure - CAS 3761-93-1.[1] Retrieved from [Link]

-

PubChem . (2025).[2] this compound (Compound).[1][3] National Library of Medicine. Retrieved from [Link]

- Dehmlow, E. V. (1974). Phase-transfer catalyzed two-phase reactions in preparative organic chemistry. Angewandte Chemie International Edition, 13(3), 170-179. (Foundational reference for the synthesis method described).

Sources

The Therapeutic Potential of 4-(2,2-Dichlorocyclopropyl)benzoic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary

The pursuit of novel pharmacophores with optimized pharmacokinetic and pharmacodynamic profiles is a cornerstone of modern drug discovery. Among these, 4-(2,2-dichlorocyclopropyl)benzoic acid (CAS: 3761-93-1)[1] has emerged as a highly versatile, rigidified building block. Originally explored in the context of agrochemicals[2], the gem-dichlorocyclopropyl motif is now recognized as a potent bioisostere in human therapeutics[2]. This whitepaper explores the mechanistic rationale, synthetic methodologies, and therapeutic applications of its derivatives, particularly in targeting nuclear receptors and metabolic pathways.

Pharmacophore Rationale: The gem-Dichlorocyclopropyl Motif

The incorporation of a 2,2-dichlorocyclopropyl group onto a benzoic acid scaffold is not arbitrary; it is driven by precise physicochemical causality:

-

Conformational Rigidity and Vector Control: The cyclopropane ring locks the molecule into a specific 3D geometry. In fragment-based drug discovery, this provides highly predictable, rigid vectors that reduce the entropic penalty upon binding to a target protein[3].

-

Bioisosterism & Lipophilicity: The gem-dichlorocyclopropane motif serves as an excellent bioisostere for tert-butyl or phenyl groups[2]. The geminal dichloro substitution significantly increases the partition coefficient (LogP), allowing the moiety to fit snugly into deep, hydrophobic binding pockets (such as the ligand-binding domain of nuclear receptors).

-

Metabolic Stability: Unlike standard alkyl groups (e.g., isopropyl or tert-butyl) which are highly susceptible to Cytochrome P450 (CYP450)-mediated aliphatic oxidation, the strong C-Cl bonds and the strained ring system of the dichlorocyclopropyl group confer exceptional metabolic stability, prolonging the drug's half-life in vivo.

Target Classes & Therapeutic Applications

Nuclear Receptors: Modulating PPAR Pathways

The most direct therapeutic application for this compound derivatives lies in the modulation of Peroxisome Proliferator-Activated Receptors (PPARs). This is grounded in structural homology: Ciprofibrate , a clinically approved PPAR-alpha agonist used to treat hypertriglyceridemia, is chemically defined as 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid[4].

By replacing the flexible phenoxy-isobutyric acid tail of Ciprofibrate with a rigid benzoic acid, researchers create a scaffold that can be further derivatized (via amidation or esterification) to act as selective PPAR-alpha or dual PPAR-alpha/gamma agonists. These derivatives hold significant potential for treating metabolic syndrome, type 2 diabetes, and non-alcoholic steatohepatitis (NASH).

Fig 1: Mechanism of action for DCP-benzoic acid derivatives modulating the PPAR signaling pathway.

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity, the development of these therapeutics relies on self-validating synthetic workflows. The following protocol details the conversion of this compound into a target amide library for high-throughput screening.

Step-by-Step Methodology: Amide Derivatization via HATU Coupling

Causality: HATU is selected over standard carbodiimides (like EDC/DCC) because the rigid cyclopropyl-benzoic acid scaffold can exhibit steric hindrance; HATU ensures rapid, high-yield coupling with minimal epimerization.

-

Activation: Dissolve 1.0 equivalent (eq) of this compound in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Add 1.2 eq of HATU and 3.0 eq of N,N-diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature to form the active OAt-ester intermediate.

-

Coupling: Add 1.1 eq of the desired primary or secondary amine (e.g., a substituted aniline for PPAR targeting). Stir the reaction mixture for 4–6 hours at room temperature.

-

Quenching & Extraction: Quench the reaction with saturated aqueous

. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous -

Self-Validating Purification (LC-MS): Purify the crude product using reverse-phase preparative HPLC. Validation Check: The fraction must be analyzed via LC-MS. Only proceed to biological assays if the purity is >95% and the mass spectrum confirms the characteristic isotopic pattern of the gem-dichloro moiety (M, M+2, M+4 ratio of 9:6:1).

Fig 2: Self-validating high-throughput screening (HTS) workflow for derivative optimization.

Data Presentation: Structure-Activity Relationship (SAR)

To illustrate the critical importance of the gem-dichlorocyclopropyl group, the following table summarizes quantitative data from a hypothetical (yet mechanistically grounded) SAR study comparing various para-substituents on the benzoic acid scaffold in a PPAR-alpha TR-FRET binding assay.

| Compound ID | Para-Substituent ( | LogP (Calculated) | PPAR- | Metabolic Half-Life ( |

| CMP-01 | Unsubstituted (-H) | 2.1 | > 10,000 | 120 min |

| CMP-02 | tert-Butyl | 3.8 | 850 | 45 min (Rapid aliphatic oxidation) |

| CMP-03 | Cyclopropyl | 2.9 | 1,200 | 90 min |

| CMP-04 | 2,2-Dichlorocyclopropyl | 4.2 | 45 | > 240 min (Highly stable) |

| CMP-05 | Phenyl | 3.6 | 320 | 180 min |

Data Analysis: The data clearly demonstrates that the 2,2-dichlorocyclopropyl group (CMP-04) provides the optimal balance of high lipophilicity (LogP 4.2) for target affinity and exceptional metabolic stability, vastly outperforming the traditional tert-butyl bioisostere.

Conclusion

Derivatives of this compound represent a highly promising frontier in medicinal chemistry. By leveraging the unique conformational rigidity, optimal lipophilicity, and metabolic resistance of the gem-dichlorocyclopropyl motif, researchers can design highly potent therapeutics. Whether utilized as rigidified analogs of existing fibrates for metabolic syndrome or as novel 3D vectors in fragment-based drug discovery, this scaffold provides a robust, self-validating foundation for future drug development.

References

Sources

2,2-dichlorocyclopropyl moiety as a phenyl bioisostere in drug design

The 2,2-Dichlorocyclopropyl Moiety represents a sophisticated "non-classical" bioisostere in modern medicinal chemistry. Unlike simple atom swaps (e.g., H

Executive Summary: Beyond the Flat Aromatic Ring

The over-reliance on planar aromatic rings (phenyl, heteroaryl) in drug discovery often leads to poor solubility, rapid metabolic clearance (via CYP450 hydroxylation), and "flat" molecular architectures that lack 3D complexity. The 2,2-dichlorocyclopropyl (Cl

-

Restricts Conformation: Locks the molecular skeleton into a specific vector, reducing the entropic penalty of binding.

-

Modulates Electronics: The gem-dichloro substitution creates a strong dipole and electron-withdrawing effect (

-hole), unlike the electron-rich -

Blocks Metabolism: The cyclopropane ring, reinforced by chlorine atoms, is highly resistant to oxidative opening or hydroxylation compared to a phenyl ring.

Physicochemical Profiling: Phenyl vs. Cl CP

To effectively deploy this bioisostere, one must understand how it alters the physicochemical landscape of the ligand.

| Property | Phenyl Ring (Ar) | 2,2-Dichlorocyclopropyl (Cl | Impact on Drug Design |

| Geometry | Planar (2D) | Bent / Tetrahedral (3D) | "Escape from Flatland"; increases saturation ( |

| Bond Angle | 120° ( | ~60° (internal), 115° (external) | Introduces a "kink" in the chain; mimics cis-olefin geometry. |

| Lipophilicity | High (LogP ~2.0 for benzene) | High (Cl is lipophilic) | Maintains hydrophobic interactions but alters shape. |

| Electronics | Reduces metabolic liability (oxidation); alters pKa of nearby amines. | ||

| Metabolic Fate | CYP-mediated hydroxylation | Resistant to oxidation | Metabolic Blocker : Prevents formation of reactive epoxides or quinones. |

Structural Overlay & Space Filling

While a phenyl ring occupies a flat, discoid volume, the Cl

Synthetic Methodology: The Makosza Protocol

The most robust method for installing the 2,2-dichlorocyclopropyl moiety is the Makosza Phase-Transfer Catalysis (PTC) reaction. This method generates highly reactive dichlorocarbene (:CCl

Standard Operating Procedure (SOP)

Target: Conversion of a styrene or terminal alkene derivative to its gem-dichlorocyclopropyl analog.

Reagents:

-

Substrate: Styrene derivative (1.0 equiv)

-

Carbene Source: Chloroform (CHCl

) (Excess, often used as solvent) -

Base: 50% Aqueous NaOH (Excess)

-

Catalyst: Benzyltriethylammonium chloride (TEBA) or Tetrabutylammonium bromide (TBAB) (0.01–0.05 equiv)

Workflow:

-

Biphasic Setup: Dissolve the alkene in CHCl

. Add the phase-transfer catalyst (TEBA). -

Initiation: Add 50% NaOH dropwise under vigorous stirring. Caution: Exothermic.

-

Carbene Generation: The catalyst transports OH

into the organic phase, deprotonating CHCl -

Cyclopropanation: The electrophilic :CCl

adds to the alkene double bond in a concerted [2+1] cycloaddition. -

Workup: Dilute with water, separate organic layer, wash with brine, dry over MgSO

, and concentrate.

Visualizing the Synthetic Pathway

Figure 1: The Makosza Phase-Transfer Catalysis workflow for generating gem-dichlorocyclopropanes.

Case Study: Cycloprobeta (Ciprofibrate Analog)

The most prominent application of this bioisostere is Cycloprobeta (also known as a ciprofibrate derivative). This molecule illustrates the "Phenyl-to-Cl

-

Parent Drug Class: Fibrates (PPAR

agonists for hyperlipidemia). -

Structural Modification: Replacement of the central phenyl ring or the spacer olefin with a 2,2-dichlorocyclopropyl unit.

-

Outcome:

-

Potency: The Cl

CP group mimics the spacer length of the original scaffold but locks the conformation, potentially reducing the entropic cost of binding to the PPAR -

Metabolism: The moiety blocks the typical aromatic hydroxylation pathways seen in fibrates.

-

Mechanism of Action Validation: Studies on stilbene analogs (Stobaugh et al.) demonstrated that while gem-dichlorocyclopropyl analogs lacked estrogenic activity (due to loss of planarity required for ER activation), they retained significant receptor affinity . This proves the moiety can fit into hydrophobic pockets originally designed for phenyl rings, acting as a "silent" steric filler that modulates efficacy.

Strategic Decision Framework

When should a medicinal chemist deploy the 2,2-dichlorocyclopropyl moiety? Use the following decision logic.

Figure 2: Strategic decision tree for deploying the Cl2CP bioisostere in lead optimization.

Safety & Toxicity Considerations

While generally stable, the gem-dichlorocyclopropyl group can be reactive under specific conditions.

-

Ring Opening: In the presence of strong nucleophiles and Lewis acids, the ring can open to form allylic cations.

-

Phenolic Reactivity: As noted in synthesis literature, reactions with phenols can sometimes lead to ring cleavage or rearrangement.

-

Validation: Always perform a Glutathione (GSH) trapping assay early in the design cycle to ensure the moiety does not act as a Michael acceptor or alkylating agent in vivo.

References

-

Stobaugh, J. F., Magarian, R. A., & Pento, J. T. (1982). Synthesis and biological evaluation of gem-dichlorocyclopropyl and cyclopropyl analogs of stilbene congeners as potential antiestrogens.[1] Journal of Pharmaceutical Sciences, 71(10), 1126–1129. Link

-

Fedoryński, M. (2006). Syntheses of gem-Dichlorocyclopropanes and their Use in Organic Synthesis. Chemical Reviews, 103(4), 1099–1132. Link

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

-

Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Chapter on Bioisosterism). Link

-

GuideChem. (2024). (2,2-Dichlorocyclopropyl)benzene: Synthesis and Application in Cycloprobeta. Link

Sources

An In-Depth Technical Guide to the Synthesis of 4-(2,2-Dichlorocyclopropyl)benzoic Acid

Executive Summary

The compound 4-(2,2-dichlorocyclopropyl)benzoic acid (CAS 3761-93-1) is a highly valued structural motif in medicinal chemistry and agrochemical development ([1]). By replacing a flexible aliphatic chain with a rigidified, halogenated cyclopropane ring, drug developers can lock molecules into specific bioactive conformations, thereby enhancing target binding affinity and metabolic stability.

This technical whitepaper provides a comprehensive, expert-level review of the synthesis of this compound. Rather than relying on outdated anhydrous carbene generation methods, this guide focuses on the highly scalable Makosza reaction —a biphasic phase-transfer catalysis (PTC) system. Here, we deconstruct the mechanistic causality, outline a self-validating experimental protocol, and provide the quantitative data necessary for process optimization.

Mechanistic Rationale: The Makosza Phase-Transfer System

The cyclopropanation of 4-vinylbenzoic acid using dichlorocarbene (:CCl₂) is a stereospecific, concerted [2+1] cycloaddition. Historically, generating dichlorocarbene required strictly anhydrous conditions and hazardous bases (e.g., potassium tert-butoxide) to prevent the rapid hydrolysis of the carbene by water.

The advent of the [2] revolutionized this process by utilizing a biphasic system: chloroform (CHCl₃) and concentrated aqueous sodium hydroxide (50% NaOH), mediated by a phase-transfer catalyst (PTC) such as triethylbenzylammonium chloride (TEBAC) or tetrabutylammonium bromide (TBAB) ([3]).

Causality of the Reaction Dynamics

-

Interfacial Deprotonation: The highly concentrated 50% NaOH is critical. At this concentration, hydroxide ions are poorly solvated by water, dramatically increasing their basicity. Deprotonation of chloroform occurs directly at the liquid-liquid interface to form the trichloromethyl anion (CCl₃⁻) ([4]).

-

Ion-Pair Extraction: Without a PTC, the CCl₃⁻ anion would remain trapped at the interface and rapidly hydrolyze. The lipophilic quaternary ammonium cation (Q⁺) pairs with CCl₃⁻, extracting it slightly into the organic phase ([5]).

-

α-Elimination: Within the protective environment of the organic phase, the[Q⁺CCl₃⁻] complex undergoes α-elimination, ejecting a chloride ion to yield singlet dichlorocarbene (:CCl₂).

-

Electrophilic Cycloaddition: The singlet carbene, acting as a potent electrophile, attacks the electron-rich π-bond of 4-vinylbenzoic acid in a concerted manner, yielding the gem-dichlorocyclopropane ring.

Caption: Mechanistic pathway of Makosza phase-transfer catalyzed dichlorocyclopropanation.

Quantitative Reaction Dynamics & Optimization

The electron-withdrawing nature of the carboxylic acid group on 4-vinylbenzoic acid slightly deactivates the alkene compared to unsubstituted styrene. Therefore, optimizing the mass-transfer parameters is non-negotiable for achieving high yields.

Table 1: Kinetic and Thermodynamic Optimization of Dichlorocarbene Addition

| Parameter | Sub-Optimal Condition | Optimized Condition | Causality / Mechanistic Impact |

| Stirring Speed | < 300 rpm | > 600 rpm | Overcomes mass-transfer limitations. High shear mixing maximizes interfacial surface area, shifting kinetics from diffusion-controlled to intrinsic reaction-rate controlled ([5]). |

| NaOH Concentration | 10 - 20% w/w | 50% w/w | Minimizes hydroxide hydration, maximizing the thermodynamic driving force for interfacial deprotonation of CHCl₃ ([4]). |

| Catalyst Selection | None | TBAB (5 mol%) | Tetrabutylammonium bromide offers superior lipophilicity compared to TEBAC, improving the extraction efficiency of CCl₃⁻ into the organic phase ([3]). |

| Temperature | 20 °C | 40 - 50 °C | Provides sufficient activation energy ( |

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Because both the starting material (4-vinylbenzoic acid) and the product possess a carboxylic acid moiety, standard acid-base extraction alone cannot separate them. Therefore, the protocol relies on forced complete conversion (IPC validated) followed by selective precipitation.

Step-by-Step Methodology

-

System Preparation: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 4-vinylbenzoic acid (1.0 equiv, ~50 mmol) in a large excess of chloroform (15.0 equiv). The excess chloroform acts as both the reagent and the organic solvent.

-

Catalyst Addition: Add tetrabutylammonium bromide (TBAB) (0.05 equiv, 5 mol%) to the organic phase.

-

Biphasic Initiation: Begin vigorous mechanical stirring at 800 rpm . Slowly add 50% w/w aqueous NaOH (10.0 equiv) dropwise over 30 minutes. Causality: Dropwise addition controls the exothermic α-elimination, preventing the reaction from boiling over and minimizing carbene dimerization.

-

Thermal Maturation: Heat the biphasic mixture to 45 °C and maintain for 4 to 6 hours.

-

In-Process Control (IPC) - The Validation Checkpoint: Sample the organic layer, dilute with dichloromethane, wash with dilute HCl, and analyze via GC or HPLC. The reaction must be driven until the 4-vinylbenzoic acid peak is completely absent (>99% conversion). If starting material remains, add an additional 1 mol% TBAB and continue stirring.

-

Phase Separation & Purification: Cool the mixture to 0 °C and dilute with 100 mL of distilled water. Transfer to a separatory funnel. The target product, this compound, will partition into the aqueous layer as a highly soluble sodium salt.

-

Organic Discard: Drain and discard the heavy organic layer (chloroform). Causality: This step self-purifies the product by stripping away unreacted chloroform, the TBAB catalyst, and any neutral polymeric carbene byproducts.

-

Acidification & Isolation: Slowly add concentrated HCl (37%) to the aqueous layer under constant stirring until the pH reaches ~2. The pure this compound will immediately precipitate as a white solid.

-

Filtration: Collect the solid via vacuum filtration, wash with ice-cold water, and recrystallize from aqueous ethanol to yield the analytically pure compound.

Caption: Self-validating experimental workflow for the synthesis and isolation of the target compound.

Analytical Characterization

To confirm the structural integrity of the synthesized this compound, the following spectroscopic markers should be validated:

-

¹H-NMR (CDCl₃): The definitive proof of success is the complete disappearance of the vinylic protons (typically observed at

5.3, 5.8, and 6.7 ppm in the starting material). The cyclopropane protons will appear as a characteristic AMX spin system: a doublet of doublets for the benzylic methine proton ( -

Mass Spectrometry (ESI-MS): Expected monoisotopic mass is 229.99 Da. In negative ion mode [M-H]⁻, expect a major peak at m/z 228.98 with a distinct isotopic pattern indicative of two chlorine atoms (a 9:6:1 ratio for M : M+2 : M+4) ([1]).

References

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 2967031, this compound." PubChem. URL:[Link]

-

Balakrishnan, T., et al. "Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by triethylbenzylammonium chloride." Proceedings of the Indian Academy of Sciences - Chemical Sciences, 1991. URL: [Link]

-

Makosza, M. "The Makosza reaction - forty five years after." Russian Journal of Organic Chemistry, 2009. URL:[Link]

-

Gopinath, P., & Murugan, E. "New Polymer-Supported Multi-Site Phase Transfer Catalyst in Dichlorocarbene Addition to Styrene." Crystalpen. URL: [Link]

Sources

4-(2,2-dichlorocyclopropyl)benzoic acid vs ciprofibrate structure activity relationship

Topic: Structural Determinants of PPAR

Executive Summary: The Fibrate Pharmacophore

This guide provides an in-depth structural analysis comparing Ciprofibrate (a clinically approved hypolipidemic agent) with its structural analog, This compound . While Ciprofibrate is a potent Peroxisome Proliferator-Activated Receptor alpha (PPAR

The comparison illustrates a fundamental principle in ligand design: the necessity of a specific linker length and steric bulk (the gem-dimethyl group) to stabilize the active conformation of the nuclear receptor, specifically Helix 12 of the Ligand Binding Domain (LBD).

Molecular Architecture & Comparative Analysis

To understand the biological divergence, we must first deconstruct the chemical scaffolds.

Ciprofibrate (The Drug)[1][2][3][4][5]

-

IUPAC Name: 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid[1][2]

-

Core Scaffold: A central phenyl ring linked to a lipophilic tail and a polar head group.

-

Key Features:

-

Tail: 2,2-Dichlorocyclopropyl group (Lipophilic, metabolically stable).

-

Linker: Ether oxygen (-O-).

-

Head Group: Isobutyric acid moiety (2-methylpropanoic acid).

-

This compound (The Analog)

-

Structure: A benzoic acid derivative where the carboxyl group is directly attached to the phenyl ring, retaining the same lipophilic tail.

-

Key Differences:

-

Missing Linker: Lacks the ether oxygen spacer.

-

Missing Bulk: Lacks the gem-dimethyl group (

-methyl groups). -

Rigidity: The carboxyl group is conjugated directly to the aromatic ring, significantly altering the pKa and bond angles compared to the aliphatic acid in Ciprofibrate.

-

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of fibrates is governed by their ability to bind the large, Y-shaped hydrophobic pocket of PPAR

The Lipophilic Tail: 2,2-Dichlorocyclopropyl Ring

Both molecules share this unique structural motif.

-

Bioisosterism: The cyclopropyl ring acts as a bioisostere for a standard propyl or isopropyl chain but with added rigidity.

-

Metabolic Shielding: The gem-dichloro substitution blocks cytochrome P450-mediated oxidation. A simple alkyl chain would be rapidly degraded via

-oxidation. The chlorine atoms also enhance lipophilicity (increasing LogP), improving membrane permeability and affinity for the hydrophobic arm of the PPAR LBD.

The Head Group: Isobutyric vs. Benzoic Acid

This is the determinant of efficacy.

-

Ciprofibrate (Active): The isobutyric acid head group is critical.

-

Conformational Lock: The two methyl groups (gem-dimethyl) restrict the rotation of the carboxyl group, locking it into a conformation that favors hydrogen bonding with Tyr464 and His440 in the PPAR

LBD. -

Helix 12 Stabilization: The specific length provided by the ether linker and the isobutyric spacer allows the tail to sit in the hydrophobic pocket while the acid head interacts with the polar residues. This positioning stabilizes Helix 12 , closing the ligand-binding pocket and forming the surface for co-activator (e.g., PGC-1

) recruitment.

-

-

Benzoic Acid Analog (Inactive/Weak):

-

Steric Clash/Shortfall: Without the ether spacer and the 2-carbon alkyl chain, the molecule is significantly shorter. It likely cannot span the distance between the hydrophobic pocket (Arm I/II) and the polar active site residues.

-

Lack of Flexibility: The direct attachment of the carboxyl group to the phenyl ring creates a rigid, planar system. PPAR

ligands generally require a degree of flexibility to mold into the LBD. -

Beta-Oxidation Susceptibility: Even if it bound, the lack of

-methylation makes the side chain (if it were extended) susceptible to rapid degradation.

-

Table 1: Physicochemical & SAR Comparison

| Feature | Ciprofibrate | This compound | Impact on Activity |

| Linker | Ether (-O-) + Alkyl | None (Direct Bond) | Ciprofibrate has optimal length/flexibility. |

| Acid Type | Aliphatic (pKa ~4.8) | Aromatic (pKa ~4.2) | Aliphatic acid mimics fatty acid substrates better. |

| Steric Bulk | Gem-dimethyl | None | Dimethyl groups fill the hydrophobic pocket near AF-2. |

| Metabolic Stability | High (Blocked oxidation) | Moderate | Benzoic acid derivatives are often glycine-conjugated rapidly. |

| PPAR | High ( | Low / Inactive | Analog fails to stabilize Helix 12. |

Synthesis Pathways

Understanding the synthesis highlights the structural divergence.

Ciprofibrate Synthesis (The Bargellini Reaction Route)

The standard industrial synthesis involves a multi-step process starting from 4-(2,2-dichlorocyclopropyl)phenol.

-

Precursor Formation: 4-Vinylphenol is treated with chloroform (

) and sodium hydroxide (NaOH) under phase-transfer catalysis (TEBA). The dichlorocarbene (:CCl2) adds across the double bond to form 4-(2,2-dichlorocyclopropyl)phenol . -

Etherification (The Critical Step): The phenol is reacted with acetone and chloroform in the presence of a base (KOH). This is a Bargellini reaction (or a variation using ethyl 2-bromo-2-methylpropionate), which installs the ether linkage and the gem-dimethyl acid moiety simultaneously.

Benzoic Acid Analog Synthesis (Hypothetical/Comparative)

To synthesize the benzoic acid derivative, one would likely start from 4-vinylbenzoic acid .

-

Carbene Addition: 4-Vinylbenzoic acid is treated with

/NaOH. -

Result: The carbene adds to the vinyl group, yielding This compound directly.

-

Note: This molecule is chemically accessible but lacks the pharmacophore elements introduced in step 2 of the Ciprofibrate synthesis.

-

Biological Mechanism: The PPAR Signaling Cascade

Ciprofibrate functions as a lipid sensor mimic. Upon binding, it triggers a transcriptional cascade that lowers triglycerides.[3]

-

Entry: Ciprofibrate enters the hepatocyte nucleus.

-

Binding: Binds to the PPAR

LBD.[4] -

Heterodimerization: The Ciprofibrate-PPAR

complex heterodimerizes with the Retinoid X Receptor (RXR). -

DNA Binding: The complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

-

Effect:

-

Upregulation: LPL (Lipoprotein Lipase), ApoA-I, ApoA-II (HDL synthesis), Fatty acid oxidation enzymes (ACO, CPT-1).

-

Downregulation: ApoC-III (an inhibitor of LPL).

-

Visualizations

SAR & Pharmacophore Map

Figure 1: Pharmacophore comparison. The green path represents the active drug (Ciprofibrate), while the red dashed path represents the suboptimal benzoic acid analog.

PPAR Signaling Pathway

Figure 2: Mechanism of Action. Ciprofibrate binding recruits co-activators, leading to gene transcription changes that reduce triglycerides.

References

-

PubChem. (2025).[1] Ciprofibrate Compound Summary. National Library of Medicine. Available at: [Link]

-

Kamata, S., et al. (2022).[5] Functional and Structural Insights into Human PPAR

/ -

Enzo Life Sciences. (n.d.). Ciprofibrate Product Data Sheet. Available at: [Link]

-

Honda, A., et al. (2025). PPAR

Ligand-Binding Domain Structures with Endogenous Fatty Acids and Fibrates. ResearchGate. Available at: [Link]

Sources

- 1. Ciprofibrate | C13H14Cl2O3 | CID 2763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Enzo Life Sciences Ciprofibrate (25mg). CAS: 52214-84-3, Quantity: Each | Fisher Scientific [fishersci.com]

- 3. What is the mechanism of Ciprofibrate? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Technical Guide: Novel Fibrate Analogs Containing 4-(2,2-Dichlorocyclopropyl)benzoic Acid

The following technical guide details the design, synthesis, and evaluation of novel fibrate analogs incorporating the 4-(2,2-dichlorocyclopropyl)benzoic acid moiety. This guide is structured for medicinal chemists and drug discovery scientists, focusing on the rationale of bioisosteric replacement and hybrid scaffold design.

Executive Summary & Rational Design

Objective: To synthesize and evaluate a novel class of PPAR

The Core Challenge:

Standard fibrates (e.g., Fenofibrate, Ciprofibrate) utilize a specific lipophilic tail to engage the ligand-binding domain (LBD) of Peroxisome Proliferator-Activated Receptor alpha (PPAR

-

Fenofibrate employs a 4-chlorobenzoyl moiety.

-

Ciprofibrate employs a 4-(2,2-dichlorocyclopropyl)phenyl ether moiety.

The Innovation: This guide focuses on a hybrid design where the This compound serves as the acylating building block. By replacing the 4-chlorobenzoyl group of fenofibrate with a 4-(2,2-dichlorocyclopropyl)benzoyl group, we aim to combine the high metabolic stability of the dichlorocyclopropyl ring with the ketone-linker scaffold of fenofibrate.

Mechanistic Advantage: The gem-dichlorocyclopropyl group acts as a transition-state mimic and a lipophilic bioisostere of the phenyl ring, offering:

-

Enhanced Lipophilicity: Improved membrane permeability.

-

Metabolic Resistance: The cyclopropyl ring blocks typical aromatic oxidation at the para-position.

-

Conformational Restriction: The rigid cyclopropyl moiety locks the vector of the hydrophobic tail, potentially increasing binding affinity to the PPAR

LBD.

Chemical Synthesis Strategy

The synthesis hinges on the efficient production of the core intermediate: This compound (Intermediate A) . Direct cyclopropanation of 4-vinylbenzoic acid is low-yielding due to the electron-withdrawing carboxyl group deactivating the alkene toward electrophilic carbenes.

Optimized Pathway: We utilize an oxidation strategy starting from 4-vinyltoluene . The methyl group is oxidized after cyclopropanation, as the dichlorocyclopropyl ring is resistant to standard permanganate oxidation conditions.

Synthesis Workflow Diagram (DOT)

Caption: Figure 1. Optimized synthetic route for the target fibrate analogs via the toluene oxidation pathway.

Detailed Experimental Protocols

Synthesis of Intermediate A: this compound

Step A: Synthesis of 4-(2,2-dichlorocyclopropyl)toluene

-

Reagents: 4-Vinyltoluene (11.8 g, 100 mmol), Chloroform (40 mL), 50% aq. NaOH (40 mL), Benzyltriethylammonium chloride (TEBA, 0.5 g).

-

Protocol:

-

Dissolve 4-vinyltoluene and TEBA in chloroform in a 250 mL round-bottom flask.

-

Add 50% NaOH dropwise at 0°C with vigorous stirring (Makosza condition).

-

Allow the mixture to warm to room temperature and stir for 12 hours. The reaction is exothermic; monitor temperature.

-

Workup: Dilute with water (100 mL), separate the organic layer (CHCl3), and extract the aqueous layer with DCM (2 x 50 mL).

-

Dry combined organics over MgSO4 and concentrate in vacuo.

-

Purification: Vacuum distillation yields the product as a colorless oil.

-

Note: The dichlorocyclopropyl ring is stable, but avoid prolonged heating above 150°C to prevent ring opening.

-

Step B: Oxidation to Benzoic Acid

-

Reagents: 4-(2,2-dichlorocyclopropyl)toluene (from Step A), KMnO4 (4 eq), Pyridine/Water (1:1).

-

Protocol:

-

Suspend the toluene derivative in Pyridine/Water (100 mL).

-

Add KMnO4 portion-wise at reflux over 2 hours.

-

Reflux for an additional 4 hours until the purple color persists (add more KMnO4 if necessary).

-

Workup: Filter the hot MnO2 precipitate through Celite. Wash the pad with hot water.

-

Acidify the filtrate with HCl (conc.) to pH 1. The carboxylic acid will precipitate.

-

Purification: Recrystallize from Ethanol/Water.

-

Yield: White crystalline solid. MP: ~180-185°C.

-

Validation: 1H NMR should show the disappearance of the methyl singlet (2.3 ppm) and appearance of the acid proton (~11-13 ppm). The cyclopropyl protons (1.8-2.0 ppm, multiplet) must remain intact.

-

Coupling to Form Fibrate Analogs

To generate the final analog (e.g., a "Cipro-Feno" hybrid), couple the acid chloride of Intermediate A with a phenol head group (e.g., tert-butyl 4-hydroxyphenoxy-2-methylpropionate).

-

Activation: Reflux Intermediate A in Thionyl Chloride (SOCl2) for 2 hours. Remove excess SOCl2 to obtain the crude acid chloride.

-

Acylation: Dissolve the phenol head group in anhydrous DCM with Pyridine (1.1 eq). Add the acid chloride dropwise at 0°C.

-

Deprotection (if needed): If a tert-butyl ester was used, deprotect with TFA/DCM to reveal the free carboxylic acid (the active fibrate form).

Biological Evaluation Framework

In Vitro PPAR Transactivation Assay

This assay validates the agonist activity of the new analogs against the human PPAR

-

Cell Line: COS-7 or HEK293 cells.

-

Plasmids:

-

pGAL4-hPPAR

-LBD: Expression vector containing the ligand-binding domain of human PPAR -

pUAS-Luc: Reporter plasmid with GAL4 binding sites upstream of the luciferase gene.

-

-

Protocol:

-

Transiently cotransfect cells with plasmids using Lipofectamine.

-

After 24h, treat cells with the test compound (0.1 nM – 100

M) and positive control (Fenofibric acid or GW7647). -

Incubate for 24h.

-

Lyse cells and measure luciferase activity.

-

-

Data Output: Plot Dose-Response curves to determine EC50 values.

-

Target EC50: < 10

M (comparable to Fenofibrate).

-

In Vivo Lipid Lowering (Dyslipidemic Mouse Model)

-

Model: ApoE-/- mice or High-Fat Diet (HFD) C57BL/6 mice.

-

Dosing: Oral gavage (10-30 mg/kg/day) for 14 days.

-

Endpoints:

-

Serum Triglycerides (TG) and Total Cholesterol (TC).

-

Liver mRNA expression of PPAR

target genes (Acox1, Cpt1a).

-

Quantitative Data Summary (Reference Values)

| Compound | Structure Tail | Head Group | PPAR | Relative TG Reduction* |

| Fenofibrate | 4-Chlorobenzoyl | Isobutyric Acid | 18.0 | 100% (Baseline) |

| Ciprofibrate | 4-(2,2-Cl2-cPr)phenyl | Isobutyric Acid | 5.0 | 125% |

| Target Analog | 4-(2,2-Cl2-cPr)benzoyl | Isobutyric Acid | < 5.0 (Predicted) | High |

*Relative to Fenofibrate in rodent models.

References

-

PPAR Mechanism: Staels, B., et al. "Mechanism of action of fibrates on lipid and lipoprotein metabolism." Circulation 98.19 (1998): 2088-2093. Link

-

Ciprofibrate Chemistry: W. A. Bolhofer. "2-Halo-cyclopropyl-substituted phenoxy-alkanoic acids and esters." U.S. Patent 3,948,973. (1976). Link

-

Cyclopropanation Protocol: Makosza, M., & Wawrzyniewicz, M. "Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium." Tetrahedron Letters 10.53 (1969): 4659-4662. Link

-

Fibrate SAR: Willson, T. M., et al. "The PPARs: from orphan receptors to drug discovery." Journal of Medicinal Chemistry 43.4 (2000): 527-550. Link

Physicochemical Profiling and Acidity of 4-(2,2-Dichlorocyclopropyl)benzoic Acid: A Technical Guide

Executive Summary

In modern drug design, the incorporation of constrained, halogenated ring systems is a proven strategy for modulating lipophilicity (logP), metabolic stability, and target affinity. 4-(2,2-Dichlorocyclopropyl)benzoic acid (CAS: 3761-93-1) represents a highly specialized pharmacophore building block[1]. While the cyclopropyl group is typically employed to restrict conformational flexibility, the addition of a gem-dichloro moiety fundamentally alters the electronic landscape of the molecule.

For Application Scientists and formulation developers, understanding the exact ionization behavior (pKa) of this compound is critical. Because this molecule exhibits extreme hydrophobicity, standard aqueous pKa determination is impossible due to precipitation. This whitepaper deconstructs the electronic causality behind its acidity and provides a self-validating, co-solvent-based protocol for accurate pKa determination.

Structural & Electronic Causality: The Hammett Perspective

To predict and understand the acidity of this compound, we must isolate the electronic contributions of its substituents using Hammett equation principles (

The Competing Electronic Effects

The para-substituent on the benzoic acid core consists of two conflicting electronic domains:

-

The Cyclopropyl Ring (+R Effect): Unsubstituted cyclopropyl groups act as electron donors via hyperconjugation and Walsh orbital overlap with the aromatic

-system. This resonance effect (+R) typically decreases acidity (Hammett -

The gem-Dichloro Group (-I Effect): Chlorine is highly electronegative. Two chlorine atoms situated on the

position of the cyclopropyl ring exert a massive inductive electron-withdrawing effect (-I) through the sigma bonds.

According to foundational substituent profiling by[2], the strong inductive pull of the gem-dichloro group completely overrides the electron-donating resonance of the cyclopropyl ring. The net result is a weakly electron-withdrawing substituent (

Fig 1: Electronic causality of the 2,2-dichlorocyclopropyl substituent on benzoic acid.

Quantitative Data Summaries

Table 1: Electronic Parameters and pKa Shifts

| Compound | Substituent (

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈Cl₂O₂ |

| Molecular Weight | 231.07 g/mol |

| CAS Number | 3761-93-1 |

| Predicted LogP | 3.50 - 4.00 |

| Estimated Aqueous pKa | 3.90 - 4.10 |

Self-Validating Protocol: Yasuda-Shedlovsky Extrapolation

Because this compound is highly lipophilic, titrating it in pure water leads to immediate precipitation of the unionized species, rendering standard pH-metric data useless. To solve this, we employ a co-solvent system coupled with Yasuda-Shedlovsky extrapolation , a gold-standard methodology validated by[3].

This protocol is a self-validating system : if the analyte aggregates or if the electrode malfunctions, the resulting Yasuda-Shedlovsky plot will deviate from linearity, immediately flagging the data as invalid. A strictly linear plot confirms that the molecule is in a monomeric state across all solvent ratios.

Step-by-Step Methodology

-

Solvent Preparation: Prepare four distinct co-solvent mixtures of Methanol/Water at 30%, 40%, 50%, and 60% weight-by-weight (w/w). Accurately record the dielectric constant (

) for each mixture. -

Sample Dissolution: Weigh 1.5 mg of this compound and dissolve it completely in 10 mL of the 60% Methanol/Water mixture. Repeat for the other solvent ratios. Causality: The high methanol content disrupts hydrophobic self-association.

-

Potentiometric Titration: Using a standardized glass pH electrode, titrate the solution with 0.1 M KOH (prepared in the exact matching co-solvent ratio to prevent junction potential errors) under an inert argon atmosphere at 25°C.

-

Data Acquisition: Calculate the apparent pKa (

) for each solvent ratio by identifying the inflection point of the titration curve using the first-derivative method. -

Yasuda-Shedlovsky Plotting: Plot the term

on the Y-axis against the inverse dielectric constant -

Extrapolation to Aqueous State: Perform a linear regression. Extrapolate the line to

(the inverse dielectric constant of pure water at 25°C). The Y-intercept at this point yields the true, validated aqueous pKa of the compound.

Fig 2: Self-validating Yasuda-Shedlovsky workflow for insoluble compounds.

Implications for Drug Development

The slight increase in acidity (lowered pKa) combined with the massive increase in lipophilicity (LogP) makes the this compound moiety a highly specialized bioisostere.

When formulating drugs containing this fragment, scientists must account for its ionization at physiological pH (7.4). Because the pKa is approximately 4.05, the molecule will be >99.9% ionized in blood plasma. However, the extreme lipophilicity of the gem-dichlorocyclopropyl group ensures that even the ionized carboxylate maintains a high degree of membrane permeability, a phenomenon often exploited in the design of lipid-lowering agents (e.g., fibrate analogs) and specialized kinase inhibitors.

References

-

Kusuyama, Y., & Ikeda, Y. (1973). The Estimation of the Electronic Effects of Cyclopropyl and 2,2-Dichlorocyclopropyl Groups. Bulletin of the Chemical Society of Japan, 46(1), 204-209.[Link]

-

Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (1999). pH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures. Journal of Pharmaceutical and Biomedical Analysis, 20(4), 631-641.[Link]

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons.[Link]

Sources

Methodological & Application

protocol for dichlorocarbene addition to vinylbenzoic acid

Application Note: Scalable Dichlorocyclopropanation of Vinylbenzoic Acid via Phase-Transfer Catalysis

Executive Summary

The transformation of 4-vinylbenzoic acid to 4-(2,2-dichlorocyclopropyl)benzoic acid[1] is a fundamental [2+1] cycloaddition that introduces a sterically constrained, metabolically stable cyclopropane pharmacophore into a molecular scaffold. Because the highly electrophilic dichlorocarbene (

Mechanistic Rationale & The Makosza System

Traditional carbene generation requires strictly anhydrous conditions and hazardous bases (e.g., potassium tert-butoxide or Seyferth reagents). In contrast, the Makosza method thrives on the immiscibility of its phases[2]. The use of concentrated

-

Substrate Solubilization: It immediately deprotonates the starting material, 4-vinylbenzoic acid, forming sodium 4-vinylbenzoate. This salt is highly water-soluble, partitioning the substrate away from the bulk organic phase.

-

Carbene Generation: It deprotonates chloroform (

) at the biphasic interface to form the trichloromethyl anion (

The phase-transfer catalyst, benzyltriethylammonium chloride (TEBAC), acts as the critical bridge. TEBAC forms a lipophilic ion pair with

Reaction Pathway Visualization

Mechanistic pathway of Makosza phase-transfer catalyzed dichlorocyclopropanation.

Quantitative Reaction Parameters

Table 1: Reaction Stoichiometry and Reagent Roles

| Reagent | MW ( g/mol ) | Equivalents | Function / Causality |

|---|---|---|---|

| 4-Vinylbenzoic Acid | 148.16 | 1.00 | Limiting reagent / Substrate. |

| Chloroform (

Step-by-Step Experimental Protocol

Part A: Reaction Setup

-

Charge a 500 mL round-bottom flask with 4-vinylbenzoic acid (10.0 g, 67.5 mmol) and chloroform (80 mL).

-

Add benzyltriethylammonium chloride (TEBAC, 0.77 g, 3.37 mmol).

-

Equip the flask with a highly efficient magnetic stir bar or mechanical stirrer. Expert Insight: Biphasic reactions are heavily mass-transfer limited. Vigorous stirring (>800 rpm) is mandatory to maximize the interfacial surface area[5].

-

Cool the suspension to 10 °C using a water/ice bath.

-

Slowly add 50% w/w aqueous

(21.6 g, 270 mmol) dropwise over 15 minutes. Caution: The initial neutralization of the carboxylic acid is exothermic. -

Remove the cooling bath and allow the reaction to warm to ambient temperature. Stir vigorously for 16 hours.

Part B: Self-Validating Reaction Monitoring Direct TLC spotting of the reaction mixture will fail because the product exists as a highly polar sodium salt, resulting in baseline retention.

-

Acidic Micro-Workup: Extract a 100 µL aliquot of the emulsion. Add it to a microcentrifuge tube containing 500 µL of 1M

and 500 µL of Ethyl Acetate (EtOAc). -

Vortex and allow phase separation. The low pH protonates the carboxylate, driving the product into the EtOAc layer.

-

Spot the EtOAc layer on a silica gel TLC plate. Elute with Hexanes:EtOAc (1:1) containing 1% Acetic Acid. Expert Insight: The 1% AcOH suppresses the ionization of the carboxylic acid on the silica, preventing tailing and ensuring tight, readable spots.

Part C: Workup & Isolation The workup leverages the acid-base properties of the substrate to isolate the product without column chromatography.

-

Dilute the crude reaction mixture with 150 mL of deionized (DI) water to dissolve precipitated sodium salts. Transfer to a separatory funnel.

-

Separate the phases. Crucial Step: Retain the aqueous phase. The product is currently water-soluble sodium 4-(2,2-dichlorocyclopropyl)benzoate. The organic chloroform phase contains unreacted

and polymerized carbene side-products, and should be discarded. -

Wash the aqueous phase twice with dichloromethane (DCM, 50 mL each). This extracts the TEBAC catalyst and any non-acidic organic impurities.

-

Transfer the washed aqueous phase to an Erlenmeyer flask and cool to 0 °C in an ice bath.

-

Under continuous stirring, slowly add concentrated

(37%) dropwise until the solution reaches pH 1–2. -

Self-Validation: As the pH drops below the pKa of the benzoic acid (~4.2), the aqueous solubility collapses, and pure this compound precipitates as a dense white/off-white solid.

-

Isolate the product via vacuum filtration. Wash the filter cake with copious amounts of ice-cold DI water to remove residual

. -

Dry the solid under high vacuum at 45 °C to a constant weight. (Typical yield: 75-85%).

Isolation & Workup Logic Visualization

Self-validating acid-base workup logic for the isolation of the cyclopropanated product.

Analytical Characterization

Table 2: Expected Analytical Data for this compound

| Analytical Technique | Expected Signals / Diagnostic Features |

|---|

|

References

-

PubChem Compound Summary for CID 2967031, this compound. National Center for Biotechnology Information. URL: [Link]

-

Makosza, M., & Fedorynski, M. (2011). Phase transfer catalysis in dichlorocarbene chemistry: Basic principles and specific features. Russian Chemical Bulletin, 60(11), 2141-2146. URL: [Link]

-

Makosza, M., & Wawrzyniewicz, M. (1969). Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium. Tetrahedron Letters, 10(53), 4659-4662. URL: [Link]

-

Makosza, M. (2020). Interfacial Processes—the Key Steps of Phase Transfer Catalyzed Reactions. Catalysts, 10(12), 1435. URL: [Link]

Sources

Application Note: Regioselective Friedel-Crafts Acylation of (2,2-Dichlorocyclopropyl)benzene in API Synthesis

Executive Summary & Scientific Rationale

The synthesis of fibrate-class lipid-lowering drugs, particularly Ciprofibrate (used clinically for type II and type IV hyperlipoproteinemia), relies heavily on the precise functionalization of aromatic intermediates[1]. A critical node in this synthetic pipeline is the Friedel-Crafts acylation of (2,2-dichlorocyclopropyl)benzene .

For drug development professionals, controlling the regioselectivity of this electrophilic aromatic substitution (EAS) is paramount. The cyclopropyl group weakly activates the benzene ring via

Mechanistic Insights: Driving Regioselectivity

The standard approach to synthesizing the ciprofibrate intermediate historically utilized acetyl chloride and aluminum chloride (

The Steric Modification Strategy: To optimize the purity profile for API manufacturing, modern protocols substitute acetyl chloride with a longer-chain aliphatic acyl chloride, such as hexanoyl chloride [2].

-

Causality of Reagent Choice: The bulky hexanoyl group significantly increases the steric profile of the reactive acylium ion complex (

). When this massive electrophile approaches the activated aromatic ring, the steric clash with the 2,2-dichlorocyclopropyl moiety creates an insurmountable activation energy barrier for ortho-substitution. -

Result: The reaction is directed almost entirely to the para position, reducing the ortho-isomer impurity to less than 0.2% and improving overall yield[2]. Furthermore, the use of hexanoyl chloride allows the reaction to proceed efficiently at slightly elevated temperatures (30–35 °C), reducing the refrigeration energy footprint during scale-up[2].

Reaction Pathway Visualization

Figure 1: Mechanistic workflow of the Friedel-Crafts acylation and downstream API synthesis.

Quantitative Data: Impact of Acylating Agent

The following table summarizes the comparative performance of short-chain versus long-chain acyl chlorides in the Friedel-Crafts acylation of (2,2-dichlorocyclopropyl)benzene, based on optimized patent literature[2],[3].

| Acylating Agent | Lewis Acid | Solvent | Optimal Temp (°C) | Ortho-Isomer Impurity (%) | Para-Isomer Yield (%) |

| Acetyl Chloride | DCM | 0 – 20 | 0.5 – 1.0 | 85 – 88 | |

| Hexanoyl Chloride | DCM | 30 – 35 | < 0.2 | > 92 |

Experimental Protocol: Synthesis of 1-[4-(2,2-dichlorocyclopropyl)phenyl]-1-hexanone

This protocol is designed as a self-validating system, incorporating in-process controls (IPCs) and explicit causal explanations for critical steps to ensure reproducibility in a pharmaceutical development setting.

Materials & Reagents

-

(2,2-Dichlorocyclopropyl)benzene : 70.0 g (0.374 mol, 1.0 eq)

-

Hexanoyl Chloride : 55.4 g (0.411 mol, 1.1 eq)

-

Aluminum Chloride (

, anhydrous) : 59.8 g (0.449 mol, 1.2 eq) -

Dichloromethane (DCM, anhydrous) : 350 mL

-

Ice Water : 370 g

-

Saturated Aqueous NaCl (Brine) : 200 mL

-

Anhydrous Sodium Sulfate (

) : As needed

Step-by-Step Methodology

Step 1: Generation of the Acylium Complex

-

In a thoroughly dried 1 L three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel, suspend anhydrous

in 350 mL of anhydrous DCM. -

Cool the suspension to 20–25 °C.

-

Add hexanoyl chloride dropwise over 30 minutes.

-

Causality Checkpoint: The formation of the acylium ion complex is exothermic. Controlled addition prevents the solvent from boiling and suppresses the thermal degradation of the highly reactive acylium intermediate. A color change to pale yellow/amber is a visual validation of complex formation.

Step 2: Substrate Addition & Electrophilic Attack 4. Maintain the temperature at 20–25 °C and slowly add (2,2-dichlorocyclopropyl)benzene dropwise via the addition funnel over 45 minutes[2]. 5. Once the addition is complete, raise the internal temperature to 30–35 °C and maintain vigorous stirring for 3 hours[2].

-

Causality Checkpoint: The bulky hexanoyl group requires slightly elevated thermal energy to overcome the activation barrier for electrophilic attack at the sterically hindered para-position. The bulkiness inherently prevents ortho-attack, ensuring high regioselectivity.

Step 3: In-Process Control (IPC) & Self-Validation 6. After 3 hours, withdraw a 0.1 mL aliquot. Quench it in 1 mL of water and extract with 1 mL of ethyl acetate. 7. Analyze the organic layer via HPLC (UV at 254 nm).

-

Validation Metric: The reaction is deemed complete when the (2,2-dichlorocyclopropyl)benzene peak area is < 1.0%. If the starting material exceeds this threshold, continue stirring at 35 °C for an additional hour.

Step 4: Quenching & Phase Separation 8. Upon reaction completion, transfer the reaction mixture to an addition funnel and add it dropwise to a vigorously stirred beaker containing 370 g of ice water[2].

-

Causality Checkpoint: Water hydrolyzes the active aluminum complex, irreversibly halting the reaction. Using ice water safely absorbs the violent exotherm associated with

hydrolysis, preventing thermal cleavage or ring-opening of the sensitive dichlorocyclopropyl moiety.

-

Transfer the quenched mixture to a separatory funnel. Allow the layers to separate and collect the lower organic (DCM) phase.

Step 5: Washing & Isolation 10. Wash the organic phase sequentially with 200 mL of distilled water, followed by 200 mL of saturated brine.

-

Causality Checkpoint: The water wash removes the bulk of the aluminum salts. The subsequent brine wash removes residual acidic byproducts (

) and aids in breaking any persistent emulsions formed by precipitating aluminum hydroxide.

-

Dry the organic phase over anhydrous

for 30 minutes. Filter out the drying agent. -

Concentrate the filtrate under reduced pressure (rotary evaporator, bath temp 40 °C) to obtain the target intermediate, 1-[4-(2,2-dichlorocyclopropyl)phenyl]-1-hexanone, as a viscous oil.

Downstream Application Note: This highly pure para-acylated product can be directly subjected to Baeyer-Villiger oxidation (using peracetic acid or m-CPBA) to yield the corresponding phenol, which is subsequently alkylated to form Ciprofibrate[1],[3].

References

- Guidechem - How to Synthesize (2,2-Dichlorocyclopropyl)benzene and Its Application in the Preparation of Cycloprobeta.

- Eureka | Patsnap - Method for synthesizing ciprofibrate intermediate and the intermediate.

- Google Patents - DE60204681T2 - PROCESS FOR THE PREPARATION OF 2-[4-(2,2,-DIHALOCYCLOPROPYL) PHENOXY] ALKANIC ACIDS AND THEIR ESTERS.

Sources

- 1. guidechem.com [guidechem.com]

- 2. Method for synthesizing ciprofibrate intermediate and the intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 3. DE60204681T2 - PROCESS FOR THE PREPARATION OF 2- [4- (2,2, -DIHALOCYCLOPROPYL) PHENOXY] ALKANIC ACIDS AND THEIR ESTERS - Google Patents [patents.google.com]

Application Note: Chemoselective Oxidation of 4-(2,2-Dichlorocyclopropyl)benzaldehyde to 4-(2,2-Dichlorocyclopropyl)benzoic Acid

Mechanistic Rationale: Preserving the gem-Dichlorocyclopropyl Motif

The gem-dichlorocyclopropyl group is a highly valued structural motif in drug discovery and agrochemistry (e.g., pyrethroid insecticides) due to its ability to impart conformational rigidity, increase lipophilicity, and enhance metabolic stability against CYP450 enzymes[1]. However, synthesizing derivatives containing this moiety requires careful reagent selection. The cyclopropyl ring is sensitive to strong bases—which can trigger dehydrohalogenation or ring-opening—and harsh single-electron oxidants.

To convert 4-(2,2-dichlorocyclopropyl)benzaldehyde to its corresponding benzoic acid, traditional oxidants like Jones reagent or KMnO₄ risk degrading the cyclopropyl ring or over-oxidizing the aromatic system. Therefore, the Pinnick oxidation—originally developed by Lindgren and Nilsson and later refined by Kraus and Pinnick—serves as the gold-standard methodology for this transformation[2].

Operating under mildly acidic conditions (pH ~3.5), the reaction utilizes sodium chlorite (NaClO₂) as the primary oxidant. The active oxidizing species, chlorous acid (HClO₂), undergoes a highly selective pericyclic fragmentation with the aldehyde to yield the carboxylic acid[3]. Density Functional Theory (DFT) studies confirm that this pathway has a low energetic barrier and is highly chemoselective, leaving aliphatic and strained ring systems entirely untouched[4].

Reaction Pathway & Workflow

Workflow of the biphasic Pinnick oxidation, highlighting the main pathway and HOCl scavenging.

Self-Validating Experimental Protocol

Scale: 10.0 mmol

Reagents & Materials:

-

4-(2,2-Dichlorocyclopropyl)benzaldehyde: 2.15 g (10.0 mmol, 1.0 eq)

-

Sodium chlorite (NaClO₂, 80% technical grade): 1.70 g (15.0 mmol, 1.5 eq)

-

Sodium dihydrogen phosphate (NaH₂PO₄): 1.44 g (12.0 mmol, 1.2 eq)

-

2-Methyl-2-butene: 10.6 mL (100 mmol, 10.0 eq)

-

tert-Butanol (t-BuOH): 25 mL

-

Deionized Water: 25 mL

Step-by-Step Methodology:

-

Organic Phase Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 eq) in t-BuOH (25 mL). Add 2-methyl-2-butene (10.0 eq).

-

Causality:t-BuOH acts as a miscible, oxidation-resistant co-solvent. The massive excess of 2-methyl-2-butene is critical; it acts as a sacrificial alkene to rapidly scavenge hypochlorous acid (HOCl), a reactive byproduct that would otherwise cause electrophilic chlorination of the aromatic ring or degrade the cyclopropane[3].

-

-

Aqueous Buffer Preparation: In a separate Erlenmeyer flask, dissolve NaClO₂ (1.5 eq) and NaH₂PO₄ (1.2 eq) in deionized water (25 mL).

-

Causality: Pre-mixing the chlorite salt with the phosphate buffer ensures a controlled pH of ~3.5. This prevents the rapid, dangerous disproportionation of NaClO₂ into explosive chlorine dioxide (ClO₂) gas, which occurs at highly acidic pH levels[4].

-

-

Biphasic Oxidation: Cool the organic phase to 0 °C using an ice bath. Add the aqueous buffer solution dropwise over 15 minutes under vigorous stirring. Once the addition is complete, remove the ice bath and allow the biphasic mixture to stir at room temperature for 2–4 hours.

-

In-Process Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 8:2, UV visualization). The reaction is complete when the starting material (R_f ~0.6) is entirely consumed and replaced by a baseline-to-low-R_f spot (R_f ~0.2). To validate, spot the TLC plate with bromocresol green stain; a bright yellow spot against a blue background confirms the presence of the newly formed carboxylic acid.

-

Workup & Isolation: Concentrate the reaction mixture in vacuo (water bath < 35 °C) to remove the volatile t-BuOH and unreacted 2-methyl-2-butene. Dilute the remaining aqueous slurry with EtOAc (50 mL) and 1M HCl (5 mL) to ensure the product is fully protonated. Separate the layers and extract the aqueous phase with EtOAc (2 × 25 mL).

-

Purification & Final Validation: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate to afford the crude product.

-

Self-Validation: Analyze via ¹H NMR (CDCl₃). The disappearance of the aldehydic proton singlet (~9.9 ppm) and the appearance of a broad carboxylic acid proton (~11.0 ppm), alongside the intact cyclopropyl multiplets (~2.0–3.0 ppm), validates the structural integrity of the gem-dichlorocyclopropyl group[1].

-

Quantitative Data: Scavenger Optimization

To demonstrate the necessity of 2-methyl-2-butene, comparative scavenger studies were conducted on the oxidation of cyclopropyl-containing benzaldehydes[3],[5].

| Scavenger System | Yield (%) | Impurity Profile / Observations | Causality / Rationale |

| 2-Methyl-2-butene (10 eq) | 94% | Clean conversion; no ring chlorination. | Rapidly reacts with HOCl to form a volatile chlorohydrin, preserving the substrate. |

| Hydrogen Peroxide (35%) | 88% | Minor unreacted aldehyde; trace over-oxidation. | H₂O₂ reduces HOCl to HCl and O₂, but can cause side reactions with highly sensitive substrates. |

| Resorcinol | 75% | Colored polymeric byproducts observed. | Aromatic ring of resorcinol undergoes rapid electrophilic substitution, complicating workup. |

| None (Control) | <40% | Complex mixture; chlorinated aromatic species. | Unscavenged HOCl acts as a chlorinating agent, destroying both the starting material and product. |

Critical Parameters & Troubleshooting

-

Inadequate Stirring: Because the reaction is biphasic (t-BuOH/Water), vigorous stirring is mandatory. Poor mass transfer will stall the reaction, leading to incomplete conversion and potential accumulation of reactive intermediates.

-

Omission of Buffer: Failing to include NaH₂PO₄ will result in an alkaline shift as the reaction proceeds. This stalls the generation of the active oxidant (HClO₂) and drastically reduces the yield[4].

-

Temperature Control During Addition: The dropwise addition at 0 °C is crucial to manage the mild exotherm and prevent the volatilization of 2-methyl-2-butene (boiling point ~38 °C).

References

-